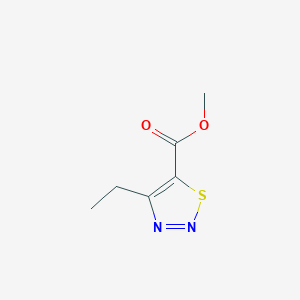
Methyl 4-Ethyl-1,2,3-thiadiazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-Ethyl-1,2,3-thiadiazole-5-carboxylate is a heterocyclic compound containing nitrogen and sulfur atoms within its structure. This compound is known for its bioactive properties and is used in various scientific research applications, particularly in the fields of chemistry and biology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-Ethyl-1,2,3-thiadiazole-5-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of thiosemicarbazide derivatives with ethyl acetoacetate in the presence of an acid catalyst. The reaction is carried out under reflux conditions, leading to the formation of the thiadiazole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Methyl 4-Ethyl-1,2,3-thiadiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other heterocyclic structures.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced heterocyclic compounds.
Substitution: Various substituted thiadiazole derivatives.
科学的研究の応用
Methyl 4-Ethyl-1,2,3-thiadiazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its bioactive properties.
Industry: Utilized in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of Methyl 4-Ethyl-1,2,3-thiadiazole-5-carboxylate involves its interaction with specific molecular targets within biological systems. The compound can inhibit the growth of microorganisms by interfering with essential biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the organism being studied.
類似化合物との比較
Methyl 4-Ethyl-1,2,3-thiadiazole-5-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-Methyl-1,2,3-thiadiazole-5-carboxylate: Similar structure but with an ethyl group instead of a methyl group.
4-Methyl-1,2,3-thiadiazole-5-carboxylic acid: Lacks the ester group present in this compound.
1,2,3-Thiadiazole derivatives: A broad class of compounds with varying substituents on the thiadiazole ring.
The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity and biological activity.
特性
IUPAC Name |
methyl 4-ethylthiadiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-3-4-5(6(9)10-2)11-8-7-4/h3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPTZZMGHYSLMME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SN=N1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
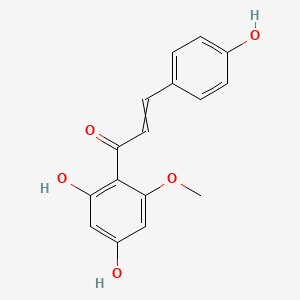
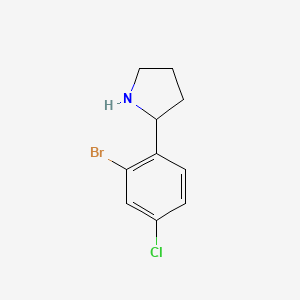

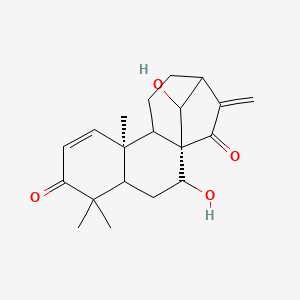
![N-methoxy-1-[5-[4-(trifluoromethyl)phenyl]thiophen-2-yl]ethanimine](/img/structure/B12437475.png)

![1-Boc-3-[(4-fluoro-phenylamino)-methyl]-piperidine](/img/structure/B12437485.png)
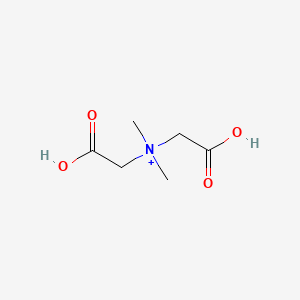
![(1R,4aS,6aS,6bR,13aR)-1-hydroxy-1,2,6a,6b,9,9,11,11,13a-nonamethyl-2H,3H,4H,5H,6H,7H,8H,8aH,9aH,12aH,13H,13bH,14H,15bH-piceno[2,3-d][1,3]dioxole-4a-carboxylic acid](/img/structure/B12437488.png)
![Sale sodico del acido yodesossicolico [Italian]](/img/structure/B12437498.png)
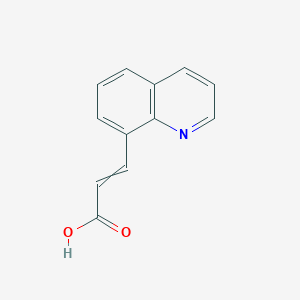
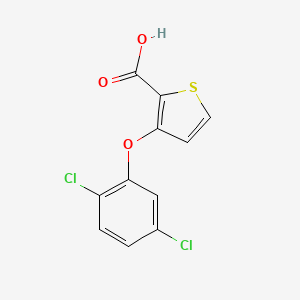
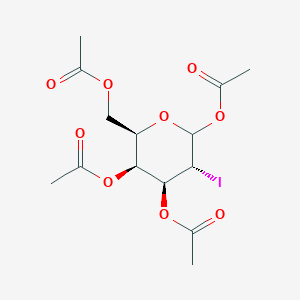
![ethyl (1R,2R,3S,4S)-3-aminobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12437537.png)
